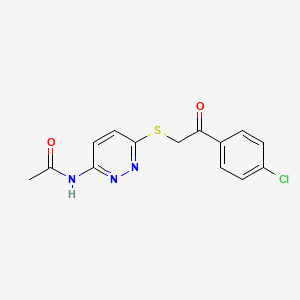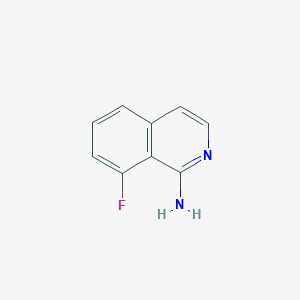
2-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a bromine atom, a benzamide group, and a pyrimidinyl moiety, making it a potentially versatile chemical for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Bromination: : The synthesis usually begins with the bromination of a benzamide precursor. Bromine or a brominating agent like N-bromosuccinimide (NBS) can be used under controlled conditions.
Formation of Pyrimidinyl Group: : Next, the pyrimidinyl group is introduced via cyclization reactions. This involves the use of cyclopropyl and oxo functional groups, employing catalysts and solvents such as acetic acid or dimethyl sulfoxide (DMSO).
Ethylation: : The 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl group is then attached to the benzamide via nucleophilic substitution reactions, often using bases like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial-scale production may utilize automated synthesis processes with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and real-time monitoring through techniques like HPLC (High-Performance Liquid Chromatography) ensures efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation, forming oxidized derivatives that might exhibit different properties.
Reduction: : Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: : The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting Agents: : Organometallic reagents such as Grignard reagents.
Major Products Formed from These Reactions
The resulting products vary widely based on the reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may form an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound can act as a building block for creating more complex molecules, especially in drug discovery and material science.
Biology
Due to its structural elements, the compound might interact with various biological pathways, making it a candidate for biochemical studies.
Medicine
Potential medicinal applications could include acting as a pharmacophore in designing drugs for diseases where modulation of specific enzymes or receptors is required.
Industry
In industrial applications, it could serve as an intermediate in the synthesis of agrochemicals or specialty chemicals used in various sectors.
Mechanism of Action
The exact mechanism of action depends on the context of its use. the compound's molecular structure suggests it can interact with biological targets such as enzymes or receptors. The bromine atom and pyrimidinyl moiety could play roles in binding interactions, potentially affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide: : Chlorine instead of bromine can lead to differences in reactivity and biological activity.
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide: : Without the halogen, might have reduced reactivity in substitution reactions.
2-bromo-N-(2-(4-cyclopropyl-6-oxo-2-thioxo-1(6H)-pyrimidinyl)ethyl)benzamide: : Introduction of a sulfur atom can significantly alter chemical and biological properties.
Uniqueness
The presence of both a bromine atom and a pyrimidinyl group in 2-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide provides unique reactivity and potential for diverse applications, distinguishing it from its counterparts.
Properties
IUPAC Name |
2-bromo-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-13-4-2-1-3-12(13)16(22)18-7-8-20-10-19-14(9-15(20)21)11-5-6-11/h1-4,9-11H,5-8H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKIANRMLJHQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride](/img/structure/B2977939.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2977940.png)


![5-Ethyl-2-{[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2977945.png)

![Methyl 2-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl]oxybenzoate](/img/structure/B2977949.png)
![5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2977954.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2977958.png)
![1-(2-ethylphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2977959.png)
![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzamide](/img/structure/B2977960.png)

